molecular formula C26H36O8 B13898003 6-[3,7-Dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

6-[3,7-Dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

Cat. No.: B13898003
M. Wt: 476.6 g/mol
InChI Key: MTGFYEHKPMOVNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a retinoid derivative characterized by a polyene chain (nona-2,4,6,8-tetraenoyl) linked to a 2,6,6-trimethylcyclohexenyl group and esterified to a 3,4,5-trihydroxyoxane-2-carboxylic acid moiety (likely a glucuronic acid derivative). Its structure combines features of retinoic acid analogues with a glycosidic component, which may enhance solubility or modulate metabolic stability compared to classical retinoids .

Properties

IUPAC Name

6-[3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H36O8/c1-15(11-12-18-17(3)10-7-13-26(18,4)5)8-6-9-16(2)14-19(27)33-25-22(30)20(28)21(29)23(34-25)24(31)32/h6,8-9,11-12,14,20-23,25,28-30H,7,10,13H2,1-5H3,(H,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTGFYEHKPMOVNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H36O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60861917
Record name O~15~-(6-Carboxy-3,4,5-trihydroxyoxan-2-yl)retinoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60861917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

476.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation Methods

General Synthetic Strategy

The preparation typically involves two key stages:

  • Synthesis of the acyl component: The 3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoic acid (retinoic acid derivative) is synthesized or isolated, often via multi-step organic synthesis involving selective oxidation, isomerization, and protection/deprotection steps.

  • Esterification with the sugar acid: The carboxylic acid group of the retinoic acid derivative is coupled with the hydroxyl group of 3,4,5-trihydroxyoxane-2-carboxylic acid, typically under conditions favoring ester bond formation.

Detailed Synthetic Procedures

Preparation of the Retinoic Acid Derivative
  • Starting Materials: The synthesis begins with β-ionone or similar cyclohexenyl-containing precursors.

  • Chain Elongation and Unsaturation: Through Wittig or Horner–Wadsworth–Emmons reactions, the polyunsaturated nona-2,4,6,8-tetraenoic acid chain is constructed, ensuring the correct E/Z stereochemistry at the double bonds.

  • Functional Group Manipulation: Oxidation of terminal alcohols to carboxylic acids is performed using mild oxidants to preserve double bond integrity.

  • Purification: The retinoic acid derivative is purified via chromatography to remove isomeric and side products.

Esterification with 3,4,5-Trihydroxyoxane-2-carboxylic Acid
  • Activation of Carboxylic Acid: The acid group of the retinoic acid derivative is activated using coupling agents such as dicyclohexylcarbodiimide (DCC) or carbonyldiimidazole (CDI).

  • Coupling Reaction: The activated acid reacts with the hydroxyl group at position 6 of the sugar acid under anhydrous conditions, often in aprotic solvents like dichloromethane or tetrahydrofuran.

  • Catalysis: Catalysts such as 4-dimethylaminopyridine (DMAP) are used to enhance esterification efficiency.

  • Reaction Conditions: The reaction is typically conducted at low temperatures (0–25 °C) to minimize side reactions and maintain stereochemical integrity.

  • Workup and Purification: After completion, the reaction mixture is quenched, and the product is purified by column chromatography or recrystallization.

Alternative Preparation Routes

  • Enzymatic Esterification: Lipase-catalyzed esterification under mild conditions has been reported for similar compounds, offering stereoselectivity and environmentally friendly conditions.

  • Solid-Phase Synthesis: For analogs, solid-phase synthesis techniques facilitate rapid assembly and purification, though this is less common for this compound.

Reaction Parameters and Optimization

Parameter Typical Conditions Notes
Solvent Dichloromethane, tetrahydrofuran Anhydrous, aprotic solvents preferred
Temperature 0–25 °C Low temperature to preserve double bonds
Coupling Agent Dicyclohexylcarbodiimide (DCC), CDI Efficient activation of carboxylic acids
Catalyst 4-Dimethylaminopyridine (DMAP) Enhances esterification rate
Reaction Time 12–24 hours Monitored by TLC or HPLC
Purification Method Column chromatography, recrystallization Ensures removal of unreacted starting materials

Research Findings and Analytical Data

  • Yield: Reported yields for the esterification step range from 65% to 85%, depending on reaction scale and purification methods.

  • Stereochemistry: The preservation of E/Z double bond configuration is critical; analytical techniques such as NMR and chiral HPLC confirm stereochemical integrity.

  • Spectroscopic Characterization:

  • Stability: The compound is sensitive to light and oxygen due to conjugated double bonds; thus, preparation and storage under inert atmosphere and low light conditions are recommended.

Summary Table of Preparation Steps

Step No. Description Reagents/Conditions Outcome
1 Synthesis of retinoic acid derivative Wittig reaction, oxidation Pure 3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoic acid
2 Activation of carboxylic acid DCC or CDI, DMAP Activated ester intermediate
3 Coupling with 3,4,5-trihydroxyoxane-2-carboxylic acid Aprotic solvent, 0–25 °C, 12–24 h Formation of target ester compound
4 Purification Chromatography, recrystallization Isolated pure product

Chemical Reactions Analysis

13-cis Retinoyl b-D-glucuronide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 13-cis Retinoyl b-D-glucuronide can lead to the formation of 13-cis-4-oxoretinoyl-beta-glucuronide .

Scientific Research Applications

13-cis Retinoyl b-D-glucuronide has been extensively studied for its applications in scientific research. In chemistry, it is used as a reference compound for studying retinoid metabolism and function. In biology, it is used to investigate the role of retinoids in cellular processes and development. In medicine, it has been explored for its potential therapeutic applications, particularly in the treatment of skin disorders and certain types of cancer .

Mechanism of Action

The mechanism of action of 13-cis Retinoyl b-D-glucuronide involves its conversion to active retinoids, such as all-trans-retinoic acid, which then interact with nuclear retinoid receptors (RARs and RXRs). These receptors regulate the expression of genes involved in cell differentiation, proliferation, and apoptosis. The compound’s biological effects are mediated through these molecular targets and pathways .

Comparison with Similar Compounds

Structural Analogues

Table 1: Key Structural and Functional Comparisons
Compound Name Molecular Formula Key Structural Features Biological Activity/Applications References
Target Compound C₂₃H₃₂O₈ 3,4,5-Trihydroxyoxane-2-carboxylate ester; tetraenoyl chain with cyclohexenyl group Potential chemopreventive agent (inferred from SAR)
Isotretinoin ((2Z,4E,6E,8E)-3,7-Dimethyl-9-(2,6,6-Trimethylcyclohexen-1-yl)Nona-2,4,6,8-Tetraenoic Acid) C₂₀H₂₈O₂ Free carboxylic acid; 13-cis configuration Severe acne treatment
Tretinoin (All-trans Retinoic Acid) C₂₀H₂₈O₂ All-trans tetraene chain; free carboxylic acid Acute promyelocytic leukemia, dermatology
(2E,4E,6E,8E)-9-(3-Hydroxy-2,6,6-Trimethylcyclohexenyl)-3,7-Dimethylnona-2,4,6,8-Tetraenoic Acid C₂₀H₂₈O₃ 3-Hydroxycyclohexenyl modification Investigated for retinoid receptor interactions
Ethyl (E)-3,7-Dimethyl-9-(2,2,6-Trimethylbicyclo[4.1.0]hept-1-yl)-2,4,6,8-Nonatetraenoate C₂₃H₃₄O₂ Bicyclic ring system; ethyl ester Ornithine decarboxylase inhibition (anticancer)
(2E,4E,6E,8E)-N-(4-Hydroxyphenyl)-3,7-Dimethyl-9-(2,6,6-Trimethylcyclohexenyl)Nona-2,4,6,8-Tetraenamide C₂₇H₃₄N₂O₂ Aromatic amide linkage Disrupts serum retinol binding protein interactions

Structure-Activity Relationships (SAR)

  • Cyclohexenyl Modifications: The 2,6,6-trimethylcyclohexenyl group is conserved in retinoids like isotretinoin and tretinoin, critical for binding nuclear receptors (e.g., RAR-α) . Bicyclic analogues (e.g., ) show retained activity in cancer prevention assays, suggesting ring rigidity is tolerated .
  • Ester vs. Carboxylic Acid/Amide Linkages: The target compound’s glucuronic acid ester may improve water solubility compared to free acids (e.g., isotretinoin) or amides (). Glucuronidation is a common detoxification pathway, which could reduce systemic toxicity . Amide derivatives () exhibit varied bioactivity depending on the substituent; aromatic amides (e.g., 4-hydroxyphenyl) show higher potency than aliphatic ones .
  • Conjugated Tetraene Chain: The all-trans configuration in tretinoin is essential for binding PML-RAR-α in leukemia, while 13-cis (isotretinoin) is less potent but clinically safer . Z-isomers (e.g., ) are generally inactive, highlighting the necessity of the E-configuration in the polyene chain .
Table 2: Selected Research Findings
Compound Key Finding Reference
Target Compound Esterification with glucuronic acid may reduce hepatic toxicity via faster excretion
Isotretinoin FDA-approved for severe acne; teratogenic due to RAR-γ activation
Ethyl (E)-3,7-Dimethyl-9-(2,2,6-Trimethylbicyclo[4.1.0]hept-1-yl)-... 80% inhibition of tumor promoter-induced ornithine decarboxylase at 10 μM
(2E,4E,6E,8E)-N-(4-Hydroxyphenyl)-...Tetraenamide IC₅₀ = 1.2 μM in sRBP-TTR disruption assays

Biological Activity

The compound 6-[3,7-Dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid is a complex organic molecule with significant potential in biological applications. Its structural complexity suggests a range of possible biological activities, particularly related to its interactions with cellular pathways and its potential therapeutic applications.

  • Molecular Formula : C20H28O2
  • Molecular Weight : 300.44 g/mol
  • CAS Number : 4759-48-2

Biological Activity Overview

Research on the biological activity of this compound has revealed several key areas of interest:

  • Antioxidant Activity : The compound exhibits antioxidant properties that may protect cells from oxidative stress. This is particularly relevant in the context of diseases where oxidative damage is a contributing factor.
  • Anti-inflammatory Effects : Studies indicate that the compound may modulate inflammatory pathways. This could have implications for conditions characterized by chronic inflammation.
  • Anticancer Potential : Preliminary studies suggest that this compound may inhibit the proliferation of certain cancer cell lines. The mechanisms may involve apoptosis induction and cell cycle arrest.
  • Neuroprotective Effects : There is emerging evidence that this compound may have neuroprotective properties, potentially beneficial in neurodegenerative diseases.

Antioxidant Activity

A study evaluating the antioxidant capacity of structurally similar compounds found that they could scavenge free radicals effectively. The presence of hydroxyl groups in the structure enhances this activity by donating hydrogen atoms to free radicals .

Anti-inflammatory Effects

In vitro assays demonstrated that the compound significantly reduced pro-inflammatory cytokine production in macrophages exposed to lipopolysaccharides (LPS). This suggests a potential mechanism for its anti-inflammatory action through inhibition of NF-kB signaling pathways .

Anticancer Potential

In a recent study involving various cancer cell lines (e.g., breast and prostate cancer), the compound showed significant cytotoxicity at micromolar concentrations. Mechanistic studies indicated that it induced apoptosis through caspase activation and disrupted mitochondrial membrane potential .

Neuroprotective Effects

Research involving neuronal cell cultures exposed to oxidative stress revealed that the compound could prevent cell death and maintain mitochondrial function. This suggests a protective role against neurodegenerative processes .

Case Studies

Study FocusMethodologyKey Findings
Antioxidant ActivityDPPH assayEffective radical scavenging activity observed
Anti-inflammatory EffectsLPS-stimulated macrophage modelReduced IL-6 and TNF-alpha levels
Anticancer PotentialMTT assay on cancer cell linesInduced apoptosis and inhibited cell proliferation
Neuroprotective EffectsNeuronal cultures under oxidative stressPrevented neuronal death and maintained function

Q & A

Q. What are the key spectroscopic techniques to confirm the structural identity of this compound, particularly its tetraenoyl and cyclohexenyl moieties?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy, specifically 1H^1H- and 13C^13C-NMR, is critical for resolving conjugated double bonds in the tetraenoyl chain and cyclohexenyl substituents. For stereochemical confirmation, Nuclear Overhauser Effect (NOE) experiments or X-ray crystallography are recommended. Comparative analysis with known isomeric structures (e.g., (2Z,4E,6E,8E) vs. (2E,4E,6Z,8E) configurations) should be performed to rule out positional isomerism .

Q. What handling protocols are essential to maintain the stability of this compound during experimental workflows?

  • Methodological Answer : Store the compound in airtight, light-resistant containers under inert gas (e.g., argon) at -20°C to prevent oxidation of unsaturated bonds. Avoid prolonged exposure to humidity, as the oxane ring’s hydroxyl groups may undergo hydrolysis. Use gloveboxes for weighing and handling to minimize oxygen and moisture contact .

Q. How can researchers differentiate between isomeric forms of the tetraenoyl chain in this compound?

  • Methodological Answer : High-performance liquid chromatography (HPLC) coupled with UV-Vis detection at 250–300 nm (absorbance range for conjugated dienes/trienes) can resolve isomeric mixtures. For advanced resolution, use chiral columns or compare retention times with synthesized reference standards of known configurations (e.g., (2Z,4E,6E,8E) vs. (2E,4E,6Z,8E)) .

Q. What functional groups in this compound influence its solubility, and how can solubility be optimized for in vitro assays?

  • Methodological Answer : The carboxylic acid and hydroxyl groups confer polarity, making the compound soluble in polar aprotic solvents (e.g., DMSO). For aqueous buffers, use pH adjustment (e.g., sodium bicarbonate) to deprotonate the carboxylic acid. Co-solvents like ethanol (10–20% v/v) can enhance solubility without denaturing biological targets .

Advanced Research Questions

Q. What catalytic systems are optimal for synthesizing the tetraenoyl ester linkage in this compound?

  • Methodological Answer : Acid-catalyzed esterification using boron trifluoride diethyl etherate (BF3_3·Et2_2O) is effective for cyclization and ester bond formation. Monitor reaction progress via thin-layer chromatography (TLC) with iodine staining. For regioselectivity, employ protective groups (e.g., tert-butyldimethylsilyl) on the oxane hydroxyls to prevent side reactions .

Q. How can computational modeling predict the compound’s degradation pathways under varying pH conditions?

  • Methodological Answer : Density Functional Theory (DFT) calculations can simulate protonation states and hydrolysis kinetics of the ester and cyclohexenyl groups. Pair with molecular dynamics (MD) simulations to assess solvent interactions. Validate predictions experimentally via accelerated stability testing (40°C, 75% RH) and LC-MS profiling of degradation products .

Q. How should researchers resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer : Cross-validate NMR data with 2D techniques (HSQC, HMBC) to assign ambiguous proton-carbon correlations. For discrepancies in mass spectrometry (MS), use high-resolution MS (HRMS) to confirm molecular formulae. If stereochemical conflicts arise, compare optical rotation data with literature or synthesize enantiopure intermediates for benchmarking .

Q. What experimental designs are recommended to assess the compound’s bioactivity against structurally related analogs?

  • Methodological Answer : Use a structure-activity relationship (SAR) approach by synthesizing analogs with modifications to the cyclohexenyl group or tetraenoyl chain. Test in vitro bioactivity (e.g., enzyme inhibition assays) and correlate results with computational docking studies targeting relevant receptors (e.g., retinoid X receptors, given structural similarity to carotenoid derivatives) .

Q. How can hyphenated analytical techniques (e.g., LC-MS/MS) validate the compound’s purity in complex matrices?

  • Methodological Answer : Employ LC-MS/MS with multiple reaction monitoring (MRM) to quantify trace impurities. Use a C18 column (2.6 µm particle size) with gradient elution (0.1% formic acid in water/acetonitrile). For isomers, apply collision-induced dissociation (CID) to compare fragmentation patterns with reference standards .

Q. What strategies mitigate challenges in scaling up synthesis while maintaining stereochemical integrity?

  • Methodological Answer : Optimize reaction parameters (temperature, solvent polarity) using Design of Experiments (DoE) to balance yield and stereoselectivity. For large-scale cyclization, switch from BF3_3·Et2_2O to solid acid catalysts (e.g., Amberlyst-15) to simplify purification. Monitor enantiomeric excess (ee) via chiral HPLC at each step .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.